molecular formula C19H20N2O3 B4146720 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one

3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one

Cat. No.: B4146720
M. Wt: 324.4 g/mol
InChI Key: JIMOKKGRKIZOAX-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and anthranilamide.

    Formation of Intermediate: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with anthranilamide to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of acetic anhydride to form the quinazolinone core.

    Alkylation: The quinazolinone core is then alkylated with 4-bromobutyl ether to introduce the butyl chain, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Techniques like microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-3-methoxyphenyl)quinazolin-4-one
  • 3-(4-Hydroxyphenyl)quinazolin-4-one
  • 3-(4-Methoxyphenyl)quinazolin-4-one

Uniqueness

3-[4-(3-Methoxyphenoxy)butyl]quinazolin-4-one stands out due to its unique butyl chain and methoxyphenoxy group, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(3-methoxyphenoxy)butyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-15-7-6-8-16(13-15)24-12-5-4-11-21-14-20-18-10-3-2-9-17(18)19(21)22/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOKKGRKIZOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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